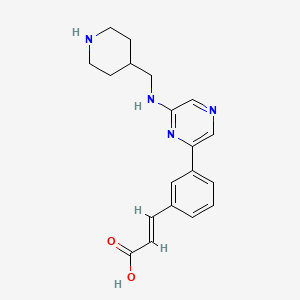

Pim-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H22N4O2 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

(E)-3-[3-[6-(piperidin-4-ylmethylamino)pyrazin-2-yl]phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C19H22N4O2/c24-19(25)5-4-14-2-1-3-16(10-14)17-12-21-13-18(23-17)22-11-15-6-8-20-9-7-15/h1-5,10,12-13,15,20H,6-9,11H2,(H,22,23)(H,24,25)/b5-4+ |

InChI Key |

VFRBPRMMXAEXSM-SNAWJCMRSA-N |

Isomeric SMILES |

C1CNCCC1CNC2=NC(=CN=C2)C3=CC=CC(=C3)/C=C/C(=O)O |

Canonical SMILES |

C1CNCCC1CNC2=NC(=CN=C2)C3=CC=CC(=C3)C=CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of PIM2 in Apoptosis and Cell Survival: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the PIM2 kinase, a critical proto-oncogene, and its multifaceted role in regulating fundamental cellular processes such as apoptosis and cell survival. We will explore the core signaling pathways, present quantitative data on its functional impact, and detail key experimental protocols for its study.

Introduction: PIM2 Kinase at the Crossroads of Cell Fate

The Proviral Integration site for Moloney murine leukemia virus 2 (PIM2) is a constitutively active serine/threonine kinase that plays a pivotal role in promoting cell survival and proliferation.[1][2] As a member of the PIM kinase family, which also includes PIM1 and PIM3, PIM2 is a key downstream effector of various oncogenic signaling cascades, most notably the JAK/STAT pathway.[1][3] Its expression is frequently elevated in a wide range of hematological malignancies and solid tumors, where it contributes to therapeutic resistance and is often associated with a poor prognosis.[1]

Unlike many other kinases, PIM kinases do not require phosphorylation for their catalytic activity; their function is primarily regulated at the level of transcription and protein stability. PIM2 exerts its potent pro-survival and anti-apoptotic effects by phosphorylating a diverse array of substrates, thereby modulating critical cellular functions including protein translation, cell cycle progression, and the intrinsic apoptotic pathway. This guide will dissect these mechanisms, providing the technical details necessary for advanced research and therapeutic development.

Core Signaling Pathways Modulated by PIM2

PIM2 promotes cell survival through at least two major, parallel signaling axes: the direct inhibition of pro-apoptotic proteins and the promotion of cap-dependent protein translation.

Inhibition of Apoptosis via BAD Phosphorylation

A primary mechanism by which PIM2 prevents apoptosis is through the inactivation of the pro-apoptotic BCL-2 family member, BAD (Bcl-2-associated death promoter). In its active, dephosphorylated state, BAD heterodimerizes with anti-apoptotic proteins like Bcl-xL and Bcl-2, neutralizing their protective function and allowing pro-apoptotic proteins BAX and BAK to induce mitochondrial outer membrane permeabilization and trigger the caspase cascade.

PIM2 directly phosphorylates BAD on serine 112 (Ser112). This phosphorylation event creates a binding site for the 14-3-3 scaffold protein. The subsequent sequestration of BAD by 14-3-3 prevents its association with Bcl-xL, thereby liberating Bcl-xL to inhibit apoptosis and ensure cell survival. While other kinases can phosphorylate BAD at different sites, PIM2 shows a strong preference for Ser112.

Promotion of Cap-Dependent Translation

PIM2 provides a critical survival signal by promoting cap-dependent protein translation, a pathway that is notably resistant to mTORC1 inhibitors like rapamycin. PIM2 phosphorylates the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). In its hypophosphorylated state, 4E-BP1 binds to and sequesters the mRNA cap-binding protein, eIF4E, preventing the assembly of the eIF4F translation initiation complex.

Phosphorylation of 4E-BP1 by PIM2 causes its dissociation from eIF4E. This liberates eIF4E to bind to the 5' cap of mRNAs and initiate the translation of key proteins with short half-lives that are essential for cell survival and proliferation, such as c-Myc, Cyclin D1, and the anti-apoptotic protein Mcl-1. This mechanism allows cancer cells to bypass mTOR-centric survival signals and contributes significantly to drug resistance.

Other Pro-Survival Substrates

PIM2 phosphorylates a range of other substrates that contribute to its anti-apoptotic and pro-survival functions.

-

TSC2: PIM2 can phosphorylate the Tuberous Sclerosis Complex 2 (TSC2) on Ser1798, which relieves its inhibitory function on the mTORC1 complex, thereby promoting cell growth.

-

NF-κB Pathway: PIM2 can enhance the activity of the NF-κB pathway, a crucial mediator of cell survival, by promoting IκB phosphorylation and degradation.

-

p21 and p27: PIM2 can phosphorylate cell cycle inhibitors like p21 and p27, often leading to their destabilization or altered localization, which promotes cell cycle progression.

Quantitative Data on PIM2 Function

The inhibition of PIM2 kinase activity has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. The following tables summarize key findings from studies using PIM2 inhibitors.

Table 1: Effects of PIM Kinase Inhibitors on Apoptosis and Cell Cycle

| Cell Line | Inhibitor | Concentration | Time (hrs) | Effect | Citation |

|---|---|---|---|---|---|

| HBL-1 (DLBCL) | ETP-39010 | 10 µM | 24 | G1 cell-cycle arrest | |

| OCILY-3 (DLBCL) | ETP-39010 | 10 µM | 24 | G1 cell-cycle arrest | |

| HBL-1 (DLBCL) | ETP-39010 | 10 µM | 48 | Increased apoptosis | |

| OCILY-10 (DLBCL) | ETP-39010 | 10 µM | 48 | Increased apoptosis & G1 arrest | |

| Breast Cancer Cells | JP11646 | Dose-dependent | - | Increased cleaved PARP (apoptosis marker) |

| HL60 (AML) | PIM2 shRNA | - | - | Increased number of apoptotic cells | |

Table 2: Effects of PIM Kinase Inhibitors on Downstream Substrates

| Cell Line / Model | Inhibitor | Effect | Citation |

|---|---|---|---|

| Hepatoblastoma Cells | AZD1208 | Suppressed Ser-112 phosphorylation of BAD | |

| Ovarian Cancer Cells | RNA interference | Decreased BAD phosphorylation | |

| Multiple Myeloma Cells | PIM2 shRNA | Inhibition of p-BAD (Ser-112) |

| Breast Cancer Cells | JP11646 | Downregulation of phosphorylated 4E-BP1 and TSC2 | |

Experimental Protocols

Accurate assessment of PIM2 activity and its cellular consequences is crucial. Below are detailed methodologies for key experiments.

In Vitro PIM2 Kinase Assay (Luminescence-Based)

This protocol is adapted from the ADP-Glo™ Kinase Assay format and measures kinase activity by quantifying the amount of ADP produced.

Materials:

-

Recombinant active PIM2 enzyme

-

PIM2 substrate (e.g., S6Ktide or recombinant BAD protein)

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)

-

ATP solution

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

White 96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare the kinase reaction buffer and ATP/substrate master mix. The final ATP concentration should be at or near the Km for PIM2 if known.

-

Reaction Setup: In a white assay plate, add the test compound (inhibitor) or vehicle (DMSO) to the appropriate wells.

-

Add Enzyme: Add recombinant PIM2 enzyme to all wells except the "no enzyme" control.

-

Initiate Reaction: Add the ATP/substrate master mix to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

-

Convert ADP to ATP: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by PIM2 into ATP and provides luciferase/luciferin to measure the newly synthesized ATP. Incubate at room temperature for 30-60 minutes.

-

Measure Luminescence: Read the plate on a luminometer. The light signal is directly proportional to the amount of ADP produced and reflects the PIM2 kinase activity.

Cellular Apoptosis Assay (Annexin V/PI Flow Cytometry)

This protocol quantifies the percentage of apoptotic and necrotic cells following PIM2 inhibition.

Materials:

-

Cells of interest (e.g., cancer cell line)

-

PIM2 inhibitor or siRNA

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and allow them to adhere (if applicable). Treat cells with the desired concentrations of PIM2 inhibitor or vehicle control for the specified duration (e.g., 24, 48 hours).

-

Cell Harvest: For adherent cells, gently detach them using a non-enzymatic dissociation solution. For suspension cells, collect them directly. Centrifuge the cells and discard the supernatant.

-

Washing: Wash the cells once with cold PBS. Centrifuge and discard the supernatant.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a novel PIM2 inhibitor.

Conclusion

PIM2 kinase is a potent oncogene that functions as a central node in signaling pathways promoting cell survival and inhibiting apoptosis. Its mechanisms of action, primarily through the phosphorylation of key substrates like BAD and 4E-BP1, enable cancer cells to evade programmed cell death and sustain proliferative signaling, often conferring resistance to other targeted therapies. The constitutive activity and frequent overexpression of PIM2 in various malignancies underscore its significance as a high-value therapeutic target. The detailed protocols and pathway analyses provided in this guide offer a robust framework for researchers and drug developers to further investigate PIM2 biology and advance the development of novel inhibitors to combat PIM2-driven cancers.

References

- 1. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics [jcancer.org]

- 3. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers | Haematologica [haematologica.org]

The Discovery of PIM2 as a Proto-Oncogene: A Technical Guide

Introduction

The Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases are crucial regulators of signal transduction pathways that govern cell survival, proliferation, and metabolism. This family comprises three highly homologous members: PIM1, PIM2, and PIM3. Initially, PIM1 was identified as a frequent site of proviral insertion in Moloney Murine Leukemia Virus (MMLV)-induced T-cell lymphomas, establishing it as a proto-oncogene. The discovery of PIM2 followed from studies on MMLV-induced lymphomas in mice engineered to lack the Pim1 gene. In these mice, MMLV integration led to the identification of a new common insertion site, Pim2, which was found to be expressed in the later stages of lymphoma development, suggesting it acts as a compensatory oncogene in the absence of PIM1.[1] This guide provides a detailed technical overview of the key experimental findings and methodologies that have established PIM2 as a significant proto-oncogene in a wide range of human malignancies.

Data Presentation: Evidence for PIM2's Oncogenic Role

The role of PIM2 as a proto-oncogene is supported by extensive quantitative data demonstrating its overexpression in cancerous tissues and the profound effects of its modulation on cancer cell behavior.

Table 1: PIM2 mRNA Expression in Human Cancers vs. Normal Tissues

Analysis of large-scale patient datasets, such as The Cancer Genome Atlas (TCGA), has revealed significant upregulation of PIM2 mRNA in a variety of solid tumors compared to their normal tissue counterparts.

| Cancer Type | PIM2 Expression Status | Significance | Reference |

| Breast Cancer | Overexpressed | P < 0.001 | [2][3] |

| Esophageal Carcinoma | Overexpressed | P < 0.001 | [2][3] |

| Head and Neck Cancer | Overexpressed | P < 0.001 | |

| Renal Clear Cell Carcinoma | Overexpressed | P < 0.001 | |

| Lung Adenocarcinoma | Overexpressed | P < 0.05 | |

| Endometrial Cancer | Overexpressed | P < 0.001 | |

| Hepatocellular Carcinoma (HCC) | Significantly Increased | - | |

| Multiple Myeloma (MM) | Overexpressed | - |

Table 2: Functional Consequences of PIM2 Dysregulation in Cancer Models

Experimental manipulation of PIM2 levels in cancer cell lines and animal models has provided direct evidence of its function in promoting tumorigenesis.

| Experimental Model | Method | Key Result | Quantitative Finding | Reference |

| Lung Cancer Cell Lines (H1299, A549) | siRNA Knockdown | Decreased Proliferation | Significant decrease in viability (P < 0.05) | |

| Multiple Myeloma Cell Lines (KMS-11, etc.) | shRNA Knockdown | Inhibited Proliferation | Significant inhibition of cell growth | |

| Liver Cancer Cells (HepG2, Huh-7) | siRNA Knockdown | Increased Apoptosis | Significant increase in Annexin-V positive cells | |

| Breast Cancer Cells (BT549) | siRNA Knockdown | Increased Apoptosis | Increased cleaved PARP expression | |

| Liver Cancer Xenograft (HepG2) | siRNA Knockdown (in vivo) | Inhibited Tumor Growth | ~50% reduction in tumor PIM2 protein; significant tumor growth inhibition compared to control (tumors grew ~7-fold in 13 days) | |

| Breast Cancer Xenograft (MDA-MB-231) | Overexpression (in vivo) | Accelerated Tumor Growth | Tumors from PIM2-overexpressing cells grew more rapidly than controls |

Molecular Mechanisms and Signaling Pathways

PIM2 exerts its oncogenic functions by phosphorylating a diverse array of downstream substrates, thereby modulating critical cellular processes. Its own expression is tightly regulated by oncogenic signaling pathways.

Upstream Regulation of PIM2 Expression

PIM2 is a constitutively active kinase, meaning its function is primarily controlled at the level of transcription and protein stability. Several key pathways converge to regulate its expression. Cytokine signaling, particularly through the JAK/STAT pathway, is a major driver of PIM2 transcription. Additionally, the pro-survival NF-κB pathway can directly upregulate PIM2, creating a positive feedback loop that enhances cell survival.

PIM2 Downstream Proto-Oncogenic Signaling

Once expressed, PIM2 phosphorylates numerous substrates to drive a pro-tumorigenic cellular state. Key targets include proteins involved in apoptosis, protein synthesis, cell cycle progression, and metabolism. This coordinated phosphorylation program is central to PIM2's oncogenic activity.

-

Inhibition of Apoptosis : PIM2 directly phosphorylates the pro-apoptotic BCL-2 family member BAD on Serine 112. This phosphorylation promotes the binding of BAD to 14-3-3 proteins, sequestering it in the cytoplasm and preventing it from binding to and inhibiting anti-apoptotic proteins like BCL-XL.

-

Promotion of Protein Synthesis : A critical function of PIM2 is the phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). This phosphorylation causes 4E-BP1 to dissociate from the cap-binding protein eIF4E, allowing for the assembly of the eIF4F translation initiation complex and promoting the translation of key mRNAs, including those for oncogenes like c-Myc and Cyclin D. This can occur independently of the canonical PI3K/Akt/mTOR pathway.

-

Cell Cycle Progression : PIM2 promotes cell cycle progression by phosphorylating and thereby inhibiting cell cycle inhibitors, leading to cell cycle arrest in the G0/G1 phase upon PIM2 downregulation.

-

Metabolic Reprogramming : PIM2 contributes to the metabolic shift towards aerobic glycolysis (the Warburg effect) seen in many cancers. It has been shown to phosphorylate and regulate key glycolytic enzymes.

-

Modulation of mTORC1 Signaling : PIM2 can directly phosphorylate TSC2, a negative regulator of the mTORC1 complex. This phosphorylation relieves TSC2's suppression of mTORC1, leading to increased mTORC1 activity and cell proliferation, particularly in multiple myeloma.

Key Experimental Methodologies

The following section details representative protocols for core experiments used to elucidate the function of PIM2 as a proto-oncogene.

Experimental Workflow Visualization

A typical experimental workflow to assess PIM2's function involves modulating its expression in a cancer cell line and then measuring the phenotypic consequences, with molecular analysis to confirm the mechanism.

Protocol 1: siRNA-Mediated Knockdown of PIM2 in Cultured Cancer Cells

This protocol describes the transient knockdown of PIM2 expression using small interfering RNA (siRNA) to study its effects on cell function.

-

Reagents & Materials:

-

Cancer cell line of interest (e.g., H1299, A549, HepG2)

-

Complete culture medium (e.g., RPMI-1640 + 10% FBS)

-

PIM2-specific siRNA and non-targeting control (NTC) siRNA

-

Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

-

Opti-MEM™ Reduced Serum Medium

-

6-well tissue culture plates

-

Phosphate-Buffered Saline (PBS)

-

-

Procedure:

-

Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

-

siRNA Complex Preparation (per well):

-

Dilute 20-100 nM of siRNA (PIM2-specific or NTC) in 100 µL of Opti-MEM™. Mix gently.

-

In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.

-

Combine the diluted siRNA and diluted lipid, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

-

-

Transfection: Add the 200 µL siRNA-lipid complex drop-wise to each well. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours.

-

Harvesting: After incubation, cells can be harvested for downstream analysis such as Western blot or functional assays.

-

Protocol 2: Western Blot Analysis for PIM2 and Phospho-Substrates

This protocol is for verifying PIM2 knockdown and assessing the phosphorylation status of its downstream targets like BAD or 4E-BP1.

-

Reagents & Materials:

-

Transfected cells from Protocol 1

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-PIM2, anti-phospho-BAD (Ser112), anti-total BAD, anti-β-Actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

-

Procedure:

-

Lysis: Wash harvested cells with ice-cold PBS and lyse with 150 µL of ice-cold RIPA buffer. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

-

Clarification: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

-

Quantification: Determine protein concentration using the BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli buffer and boil at 95°C for 5 minutes.

-

Electrophoresis & Transfer: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved. Transfer proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate with primary antibody (e.g., anti-PIM2, 1:1000 dilution) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane 3x with TBST. Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. Wash 3x with TBST.

-

Visualization: Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

-

Protocol 3: In Vitro Kinase Assay for PIM2-mediated BAD Phosphorylation

This protocol outlines an immunoprecipitation-based kinase assay to directly assess PIM2's ability to phosphorylate a substrate like BAD.

-

Reagents & Materials:

-

Lysate from cells overexpressing PIM2

-

Anti-PIM2 antibody (for immunoprecipitation)

-

Protein G-Agarose beads

-

Kinase Buffer (25 mM HEPES pH 7.5, 10 mM MgCl₂)

-

Recombinant BAD protein (substrate)

-

ATP (100 µM final concentration)

-

[γ-³²P]ATP (if using radiometric detection) or anti-phospho-BAD antibody (for Western blot detection)

-

-

Procedure:

-

Immunoprecipitation (IP):

-

Incubate 1-2 mg of total cellular lysate with 1 µg of anti-PIM2 antibody for 1-2 hours at 4°C with rotation.

-

Add 20 µL of Protein G-Agarose bead slurry and incubate for an additional 2 hours at 4°C.

-

Pellet the beads by centrifugation (1000 x g, 1 min, 4°C). Wash the beads 3-4 times with lysis buffer and once with Kinase Buffer.

-

-

Kinase Reaction:

-

Resuspend the beads in 30 µL of Kinase Buffer.

-

Add 1 µg of recombinant BAD protein.

-

Initiate the reaction by adding ATP to a final concentration of 100 µM (spiked with [γ-³²P]ATP if applicable).

-

Incubate at 30°C for 30 minutes with gentle agitation.

-

-

Termination & Analysis:

-

Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.

-

Analyze the samples by SDS-PAGE. If using radioactivity, expose the dried gel to an autoradiography film. If using non-radioactive methods, perform a Western blot using an anti-phospho-BAD (Ser112) antibody.

-

-

Protocol 4: Subcutaneous Xenograft Mouse Model

This protocol describes how to establish a tumor xenograft model to study the in vivo effects of PIM2 on tumor growth.

-

Materials & Subjects:

-

Immunocompromised mice (e.g., 6-8 week old female athymic nude mice)

-

Cancer cells with modulated PIM2 expression (e.g., PIM2-knockdown or control cells)

-

Sterile PBS and/or Matrigel/Cultrex BME

-

1 mL syringes with 27-gauge needles

-

Digital calipers

-

-

Procedure:

-

Cell Preparation: Harvest cancer cells and wash with sterile PBS. Resuspend cells in PBS (or a 1:1 mixture of PBS:Matrigel) at a concentration of 2-5 x 10⁷ cells/mL. Keep on ice.

-

Injection: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (containing 2-5 x 10⁶ cells) into the right flank of the mouse.

-

Tumor Monitoring:

-

Monitor mice for tumor appearance.

-

Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

-

-

Endpoint: Continue monitoring until tumors in the control group reach the predetermined endpoint size (e.g., 1,500 mm³) or for a defined study period (e.g., 4-6 weeks). Euthanize mice according to IACUC-approved protocols.

-

Analysis: At the endpoint, excise tumors, weigh them, and process for further analysis (e.g., Western blot to confirm PIM2 levels, immunohistochemistry for proliferation markers like Ki67).

-

Conclusion and Therapeutic Implications

The discovery of PIM2 as a common proviral integration site in lymphomas was the first indication of its oncogenic potential. Subsequent research has provided overwhelming evidence solidifying its role as a proto-oncogene in a multitude of human cancers. By promoting cell survival, proliferation, and metabolic adaptation through the phosphorylation of key regulatory proteins, PIM2 acts as a critical node in cancer signaling networks. The detailed experimental methodologies outlined in this guide have been instrumental in dissecting these functions. Given its frequent overexpression in tumors and its central role in sustaining the malignant phenotype, PIM2 has emerged as an attractive target for cancer therapy, with several small-molecule inhibitors currently under investigation.

References

Structural Biology of the PIM2 Kinase Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Proviral Integration site for Moloney murine leukemia virus 2 (PIM2) is a constitutively active serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[1][2] Overexpressed in various hematological malignancies and solid tumors, PIM2 has emerged as a significant therapeutic target in oncology.[1][3] Unlike many other kinases, PIM2 activity is primarily regulated at the transcriptional and translational levels rather than by phosphorylation.[4] This technical guide provides an in-depth overview of the structural biology of the PIM2 kinase domain, its signaling pathways, and key experimental protocols relevant to its study and to the development of targeted inhibitors.

Structural Overview of the PIM2 Kinase Domain

The PIM2 kinase domain adopts a canonical bi-lobal kinase fold, consisting of a smaller N-terminal lobe and a larger C-terminal lobe, connected by a flexible hinge region. This structure is maintained in a constitutively active, closed conformation. Human PIM2 shares approximately 55% sequence identity with PIM1.

A key feature of the PIM kinase family, including PIM2, is a unique ATP-binding pocket characterized by a proline residue in the hinge region (ERPLPA). This proline restricts the formation of the typical two hydrogen bonds with ATP and ATP-mimetic inhibitors to just one, influencing inhibitor binding and specificity.

One of the most significant structural distinctions between PIM1 and PIM2 is the absence of the C-terminal αJ helix in PIM2. The corresponding region in PIM2 is disordered and rich in proline residues. This difference may contribute to increased flexibility in the N-terminal lobe of PIM2.

The crystal structure of PIM2 has been solved, including in complex with an organoruthenium inhibitor, providing valuable insights for the rational design of selective inhibitors.

PIM2 Signaling Pathways

PIM2 is a downstream effector of the JAK/STAT signaling pathway and is also regulated by other signaling cascades such as NF-κB. It exerts its pro-survival and anti-apoptotic effects by phosphorylating a range of downstream substrates.

Key PIM2 Substrates and Downstream Effects:

-

BAD: Phosphorylation of the pro-apoptotic protein BAD on Ser112 by PIM2 inhibits its function, thereby promoting cell survival.

-

4E-BP1: PIM2-mediated phosphorylation of the translational repressor 4E-BP1 leads to its dissociation from the eukaryotic initiation factor 4E (eIF4E), promoting cap-dependent mRNA translation of proteins involved in cell growth and proliferation, such as c-Myc and Cyclin D.

-

TSC2: PIM2 can phosphorylate TSC2 at Ser-1798, which promotes the suppression of mTORC1, suggesting a novel PIM2-TSC2-mTORC1 pathway.

-

NF-κB Pathway: PIM2 can activate NF-κB-dependent gene expression by inducing the phosphorylation of IκB, leading to its degradation and the nuclear translocation of NF-κB.

-

c-Myc: PIM2 can phosphorylate and stabilize the c-Myc oncoprotein.

Below are diagrams illustrating the key signaling pathways involving PIM2.

Caption: PIM2 Signaling Pathways and Downstream Effectors.

Quantitative Data for PIM2 Kinase Inhibitors

A number of small molecule inhibitors targeting the PIM kinase family have been developed. While many are pan-PIM inhibitors, some exhibit selectivity for PIM2. The following table summarizes the inhibitory potency (IC50 and Ki values) of selected compounds against PIM kinases.

| Inhibitor | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) | PIM1 Ki (nM) | PIM2 Ki (nM) | PIM3 Ki (nM) | Reference(s) |

| AZD1208 | 0.4 | 5 | 1.9 | 0.1 | 1.92 | 0.4 | |

| SGI-1776 | 7 | 363 | 69 | - | - | - | |

| CX-6258 | 5 | 25 | 16 | - | - | - | |

| JP11646 | 24 | 0.5 | 1 | - | 0.165 | - | |

| SMI-4a | 24,000 | 100,000 | - | 600 | - | - | |

| PIM447 (LGH447) | - | - | - | 0.006 | 0.018 | 0.009 | |

| SMI-16a | 150 | 20 | - | - | - | - |

Note: IC50 and Ki values can vary depending on the assay conditions (e.g., ATP concentration).

Detailed Experimental Protocols

Recombinant PIM2 Expression and Purification for Crystallography

This protocol describes the expression and purification of the human PIM2 kinase domain for structural studies.

Caption: Workflow for Recombinant PIM2 Purification.

Detailed Steps:

-

Cloning: The full-length human PIM2 (34 kDa isoform) is subcloned into a pET-derived expression vector containing an N-terminal hexahistidine (His6) tag followed by a Tobacco Etch Virus (TEV) protease cleavage site.

-

Expression: The expression construct is transformed into E. coli BL21(DE3) cells. Cells are grown to an optimal density and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Purification:

-

Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 250 mM NaCl, protease inhibitors).

-

The cell suspension is lysed by sonication and the lysate is clarified by centrifugation.

-

The supernatant is loaded onto a Ni-NTA affinity column. The column is washed, and the His-tagged PIM2 is eluted with an imidazole gradient.

-

The eluted protein is treated with TEV protease and λ-phosphatase overnight to remove the His-tag and any phosphorylation.

-

The protein is further purified using a Mono Q ion-exchange column followed by size-exclusion chromatography.

-

The purity and phosphorylation state of the final protein product are confirmed by SDS-PAGE and ESI-MS.

-

PIM2 Crystallization

-

Protein Concentration: Purified PIM2 is concentrated to approximately 11 mg/ml. For co-crystallization with an inhibitor, the inhibitor is added to the protein solution.

-

Crystallization: Crystals are grown using the sitting drop vapor diffusion method at 4°C. The protein-inhibitor complex is mixed with a mother liquor (e.g., 90 mM HEPES pH 7.5, 1.44 M Na/KPO4).

-

Cryo-protection and Data Collection: Crystals are cryo-protected by soaking in the mother liquor supplemented with 30% glycerol before being flash-cooled in liquid nitrogen. X-ray diffraction data is collected at a synchrotron source.

PIM2 Kinase Activity Assay (ADP-Glo™ Assay)

This luminescent kinase assay measures the amount of ADP produced during the kinase reaction, which correlates with kinase activity.

Caption: ADP-Glo™ Kinase Assay Workflow for PIM2.

Detailed Steps:

-

Reaction Setup: In a 384-well plate, add the test inhibitor or DMSO vehicle, recombinant PIM2 enzyme, and a substrate/ATP mixture. A suitable substrate for PIM2 is the S6K substrate peptide. The final reaction buffer should contain components like Tris-HCl pH 7.5, MgCl2, BSA, and DTT.

-

Kinase Reaction: Incubate the reaction mixture at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP produced to ATP and to generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

-

Luminescence Measurement: Read the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the PIM2 kinase activity.

Inhibitor Binding Affinity Determination

ITC directly measures the heat released or absorbed during the binding of an inhibitor to the PIM2 kinase domain, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) in a single experiment.

General Protocol:

-

Sample Preparation: Dialyze the purified PIM2 protein and dissolve the inhibitor in the same buffer to minimize heat of dilution effects.

-

ITC Experiment: Load the PIM2 solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.

-

Titration: Perform a series of injections of the inhibitor into the protein solution while monitoring the heat changes.

-

Data Analysis: Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters of the interaction.

SPR is a label-free technique used to measure the kinetics of inhibitor binding to PIM2, providing association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

General Protocol:

-

Immobilization: Covalently immobilize the purified PIM2 protein onto the surface of a sensor chip.

-

Binding Analysis: Flow different concentrations of the inhibitor over the sensor surface and monitor the change in the SPR signal in real-time.

-

Data Analysis: Fit the association and dissociation curves to a kinetic model to determine the rate constants and the dissociation constant.

Conclusion

The structural and functional characterization of the PIM2 kinase domain has provided a solid foundation for the development of targeted cancer therapies. Its unique structural features, particularly within the ATP-binding pocket, offer opportunities for the design of highly selective inhibitors. The detailed understanding of its signaling pathways and the availability of robust experimental protocols are crucial for the continued investigation of PIM2 as a therapeutic target and for the preclinical and clinical evaluation of novel PIM2 inhibitors. The data and methodologies presented in this guide are intended to support researchers in their efforts to further unravel the complexities of PIM2 biology and to advance the development of effective anti-cancer drugs.

References

PIM2 in Hematological Malignancies: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The Proviral Integration site for Moloney murine leukemia virus 2 (PIM2) is a constitutively active serine/threonine kinase that has emerged as a critical player in the pathogenesis of a wide spectrum of hematological malignancies.[1][2][3] Overexpressed in numerous blood cancers, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), chronic lymphocytic leukemia (CLL), and multiple myeloma (MM), PIM2 is a key regulator of cell survival, proliferation, and resistance to therapy.[1][4] Its elevated expression frequently correlates with aggressive disease and poor patient prognosis, making it an attractive therapeutic target. This technical guide provides an in-depth overview of PIM2's role in hematological malignancies, detailing its signaling pathways, the quantitative effects of its inhibition, and comprehensive protocols for key experimental assays relevant to its study.

The Role and Expression of PIM2 in Hematological Malignancies

PIM2 is a proto-oncogene that functions downstream of several oncogenic signaling pathways, including the JAK/STAT pathway, to promote cell survival and proliferation. Unlike many other kinases, PIM kinases lack a regulatory domain and are primarily regulated at the transcriptional level. PIM2 exerts its oncogenic effects by phosphorylating a range of downstream substrates involved in critical cellular processes.

Expression Profile:

PIM2 is highly expressed in various hematological malignancies compared to their normal cellular counterparts.

-

Acute Myeloid Leukemia (AML): Elevated PIM2 expression in AML is associated with a low complete remission rate, high-risk cytogenetics, and shorter leukemia-free and event-free survival. Inhibition of PIM2 in AML cell lines leads to increased apoptosis.

-

Acute Lymphoblastic Leukemia (ALL): High PIM2 expression in ALL patients is linked to poor prognosis due to increased resistance of leukemic cells to apoptosis.

-

Chronic Lymphocytic Leukemia (CLL): PIM2 expression is significantly higher in CLL cells compared to normal peripheral blood lymphocytes. This high expression is associated with a more rapid lymphocyte-doubling time.

-

Multiple Myeloma (MM): PIM2 expression is highly elevated in MM cells and is crucial for their proliferation. It is overexpressed in MM patients, particularly in the high-risk MAF/MAFB-activated subset.

-

Other B-cell Lymphomas: Increased PIM2 expression has been detected in subsets of mantle cell lymphoma, diffuse large B-cell lymphoma (DLBCL), follicular lymphoma, and marginal zone lymphoma. In activated B-like DLBCL, high PIM2 protein expression is associated with an aggressive clinical course.

PIM2 Signaling Pathways

PIM2 is a central node in a complex signaling network that promotes cancer cell survival and proliferation. Key downstream effectors include proteins involved in apoptosis, cell cycle regulation, and protein synthesis.

Caption: PIM2 Signaling Pathways in Hematological Malignancies.

Key PIM2 Substrates and Their Functions:

-

4E-BP1: PIM2 phosphorylates the translational repressor 4E-BP1, leading to its inactivation and subsequent promotion of cap-dependent translation and protein synthesis, a process that can be independent of the PI3K/Akt/mTOR pathway.

-

BAD: PIM2 phosphorylates the pro-apoptotic protein BAD on Ser112, which promotes its binding to 14-3-3 proteins and prevents it from interacting with and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby suppressing apoptosis.

-

TSC2: PIM2 can directly phosphorylate TSC2 at Ser1798, relieving its suppressive effect on mTORC1 and promoting cell proliferation. This defines a novel PIM2-TSC2-mTORC1 signaling axis.

-

p21 and p27: PIM kinases phosphorylate the cyclin-dependent kinase inhibitors p21 and p27, leading to their cytoplasmic localization and/or degradation, which promotes cell cycle progression.

-

NF-κB: PIM2 can activate the NF-κB pathway, which is crucial for its anti-apoptotic function.

Quantitative Data on PIM2 Inhibition

The development of small molecule inhibitors targeting PIM kinases has provided valuable tools to probe PIM2 function and has shown therapeutic promise.

Table 1: IC50 Values of PIM Kinase Inhibitors in Hematological Malignancy Cell Lines

| Inhibitor | Target(s) | Cell Line(s) | IC50 (PIM2) | Other IC50s | Reference(s) |

| SGI-1776 | Pan-PIM, FLT3 | AML cell lines | 363 nM | PIM1: 7 nM, PIM3: 69 nM, FLT3: 44 nM | |

| AZD1208 | Pan-PIM | AML cell lines | 5.0 nM | PIM1: 0.4 nM, PIM3: 1.9 nM | |

| LGB321 | Pan-PIM | MM, ALL, AML, B-cell NHL | 2.1 pM | PIM1: 1 pM, PIM3: 0.8 pM | |

| JP11646 | PIM2-selective (non-ATP competitive) | Multiple Myeloma | Potent (4-760x > ATP-competitive inhibitors) | Not specified | |

| INCB053914 | Pan-PIM | Advanced hematological malignancies | Not specified | Not specified | |

| ETP-39010 | Pan-PIM | DLBCL cell lines | Not specified | Low micromolar range (cell viability) |

Table 2: Effects of PIM2 Inhibition on Apoptosis and Cell Cycle

| Hematological Malignancy | Method of Inhibition | Cell Line(s) | Effect on Apoptosis | Effect on Cell Cycle | Reference(s) |

| DLBCL | Pan-PIM inhibitor (ETP-39010) | OCILY-10 | 48% at 24h, 71% at 48h | G1 arrest | |

| AML | PIM2 shRNA | HL60 | Increased number of apoptotic cells | Not specified | |

| DLBCL | PIM2 siRNA | RIVA, U2932 | Not specified | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of PIM2.

PIM2 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kits for measuring PIM2 kinase activity.

Caption: Workflow for a PIM2 Kinase Assay.

Materials:

-

Recombinant PIM2 enzyme

-

PIM kinase substrate (e.g., S6K substrate)

-

ATP

-

PIM2 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Multichannel pipettes

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Dilute PIM2 enzyme, substrate, ATP, and test inhibitors to desired concentrations in Kinase Buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µl of inhibitor or vehicle (e.g., 5% DMSO).

-

Add 2 µl of diluted PIM2 enzyme.

-

Initiate the reaction by adding 2 µl of the substrate/ATP mixture.

-

Incubate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate-reading luminometer.

-

Immunoblotting for Phosphorylated 4E-BP1 (Thr37/46)

This protocol describes the detection of a key PIM2 downstream target.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% w/v BSA in TBS with 0.1% Tween-20)

-

Primary antibodies:

-

Rabbit anti-phospho-4E-BP1 (Thr37/46)

-

Rabbit anti-total 4E-BP1

-

Loading control antibody (e.g., anti-β-actin)

-

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Treat hematological malignancy cells with PIM2 inhibitors or vehicle control for the desired time.

-

Harvest cells and lyse in ice-cold lysis buffer.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-4E-BP1 (diluted in blocking buffer) overnight at 4°C with gentle shaking.

-

Wash the membrane three times with TBS-T.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBS-T.

-

Apply chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe for total 4E-BP1 and a loading control to ensure equal protein loading.

-

Cell Viability Assay (MTT Assay)

This is a common method to assess the cytotoxic effects of PIM2 inhibitors.

Materials:

-

Hematological malignancy cell lines

-

Complete culture medium

-

PIM2 inhibitor stock solution

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3 x 10^4 cells/100 µL).

-

-

Drug Treatment:

-

Prepare serial dilutions of the PIM2 inhibitor.

-

Add the desired concentrations of the inhibitor to the wells. Include vehicle-only wells as a control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Add solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot a dose-response curve and determine the IC50 value of the inhibitor.

-

Co-Immunoprecipitation (Co-IP) for PIM2 Interaction Partners

This protocol is used to identify proteins that interact with PIM2.

Materials:

-

Cell line expressing tagged or endogenous PIM2

-

Co-IP Lysis/Wash Buffer (non-denaturing)

-

Anti-PIM2 antibody or antibody against the tag

-

Protein A/G magnetic beads

-

Control IgG antibody

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis:

-

Lyse cells in a non-denaturing Co-IP buffer to preserve protein-protein interactions.

-

-

Pre-clearing:

-

Incubate the cell lysate with control IgG and Protein A/G beads to reduce non-specific binding.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the anti-PIM2 antibody or control IgG overnight at 4°C.

-

Add Protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.

-

-

Washing:

-

Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interaction partners, or by mass spectrometry for unbiased identification.

-

Generation of PIM2 Knockout Cell Lines using CRISPR/Cas9

This protocol provides a general framework for creating PIM2 knockout cell lines.

Caption: Workflow for Generating PIM2 Knockout Cell Lines.

Procedure:

-

gRNA Design: Design and synthesize single guide RNAs (sgRNAs) targeting an early exon of the PIM2 gene.

-

Vector Construction: Clone the sgRNA sequences into a suitable vector that also expresses Cas9 nuclease and a selection marker (e.g., GFP or antibiotic resistance).

-

Transfection: Transfect the Cas9/sgRNA vector into the hematological malignancy cell line of interest.

-

Selection and Clonal Isolation: Select for transfected cells and isolate single-cell clones, typically by fluorescence-activated cell sorting (FACS) or limiting dilution.

-

Screening and Validation: Expand the single-cell clones and screen for PIM2 knockout by genomic DNA PCR and sequencing to identify insertions/deletions (indels). Confirm the absence of PIM2 protein expression by Western blotting.

Conclusion and Future Directions

PIM2 kinase is a well-validated and compelling target in a variety of hematological malignancies. Its central role in promoting cell survival and proliferation, coupled with its frequent overexpression and association with poor prognosis, underscores its therapeutic potential. The development of potent and selective PIM2 inhibitors continues to be an active area of research. While early clinical trials of some pan-PIM inhibitors have faced challenges, including toxicity and limited single-agent efficacy, the development of more selective inhibitors and rational combination strategies holds promise. Future research should focus on identifying biomarkers to predict response to PIM2 inhibition, further elucidating the context-dependent functions of PIM2 in different hematological malignancies, and exploring synergistic combinations with other targeted agents to overcome resistance and improve patient outcomes.

References

The Role of PIM2 in Solid Tumor Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Proviral Integration site for Moloney murine leukemia virus 2 (PIM2) is a constitutively active serine/threonine kinase that has emerged as a significant oncogene in a multitude of solid tumors.[1][2] Unlike many kinases that are activated by upstream signaling events, PIM2 activity is primarily regulated at the level of transcription and protein stability. Its overexpression is frequently observed in cancers of the breast, lung, prostate, liver, and colon, and often correlates with aggressive tumor phenotypes, chemoresistance, and poor patient prognosis.[1][3][4] PIM2 exerts its pro-tumorigenic effects by phosphorylating a wide array of downstream substrates, thereby modulating critical cellular processes including cell cycle progression, apoptosis, metabolism, and protein synthesis. This central role in tumor biology has positioned PIM2 as a compelling therapeutic target, leading to the development of small molecule inhibitors, some of which have shown significant preclinical efficacy. This guide provides a comprehensive overview of PIM2's function in solid tumor progression, detailing its signaling networks, summarizing key quantitative data, and outlining relevant experimental protocols.

PIM2 Signaling Pathways in Solid Tumorigenesis

PIM2 functions as a critical node in signaling networks that drive cancer cell survival and proliferation. Its activity is transcriptionally regulated by pathways such as JAK/STAT and NF-κB. Once expressed, PIM2 phosphorylates numerous downstream targets to orchestrate a pro-tumorigenic cellular environment.

Inhibition of Apoptosis

A primary function of PIM2 is to suppress programmed cell death. It achieves this by phosphorylating and inactivating pro-apoptotic proteins. A key substrate is the BCL2-associated agonist of cell death (BAD). Phosphorylation of BAD on Ser112 by PIM2 prevents it from binding to and inhibiting anti-apoptotic BCL-2 family members, thereby promoting cell survival. PIM2 also collaborates with the X-linked inhibitor of apoptosis protein (XIAP) to further suppress apoptosis.

Promotion of Cell Cycle and Proliferation

PIM2 accelerates cell cycle progression by targeting key cell cycle regulators. It can phosphorylate and inactivate the cyclin-dependent kinase inhibitors p21Cip1 and p27Kip1, which normally act as brakes on the cell cycle. Furthermore, PIM2 can phosphorylate and stabilize the c-MYC oncogene, a master regulator of cell growth and proliferation, enhancing its transcriptional activity.

Regulation of Protein Synthesis and Metabolism

PIM2 plays a crucial role in coupling nutrient status to cell growth and metabolism, often in concert with the mTORC1 signaling pathway. It phosphorylates and inactivates the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), releasing the inhibition on the eIF4E translation initiation factor and promoting cap-dependent translation of proteins required for cell growth. PIM2 also phosphorylates and inhibits Tuberous Sclerosis Complex 2 (TSC2), a negative regulator of mTORC1, further boosting protein synthesis. In the context of metabolism, PIM2 promotes aerobic glycolysis (the Warburg effect) by phosphorylating key glycolytic enzymes such as hexokinase 2 (HK2) and pyruvate kinase M2 (PKM2).

Immune Evasion

Recent evidence suggests a role for PIM2 in helping tumors evade the immune system. PIM2 can phosphorylate Heat Shock Factor 1 (HSF1), which then acts as a transcription factor to increase the expression of Programmed Death-Ligand 1 (PD-L1). Elevated PD-L1 on the tumor cell surface engages PD-1 receptors on immune cells, suppressing the anti-tumor immune response.

Caption: PIM2 signaling network in solid tumors.

Quantitative Analysis of PIM2 in Solid Tumors

PIM2 is overexpressed in a variety of solid tumors, and its expression levels often have prognostic significance. The inhibition of PIM2 has demonstrated quantifiable anti-tumor effects in numerous preclinical models.

Table 1: PIM2 Expression and Prognostic Significance

| Tumor Type | Finding | Quantitative Data | Reference |

| Lung Cancer | High PIM2 expression linked to poor prognosis. | TCGA data analysis showed correlation. | |

| Prostate Cancer | Increased nuclear PIM2 associated with higher risk of biochemical recurrence. | Hazard Ratio: 1.021-2.419, P = 0.0399. | |

| Breast Cancer | PIM2 is overexpressed compared to normal tissue. | Analysis of The Cancer Genome Atlas (TCGA) datasets. | |

| Liver Cancer | PIM2 upregulation associated with vascular invasion and metastasis. | Clinical data correlation. | |

| Gastric Cancer | Patients with high PIM2 expression have shorter survival. | Survival curve analysis. | |

| Multiple Solid Tumors | PIM2 mRNA is overexpressed in breast, esophageal, head and neck, renal, and lung cancers compared to normal tissue. | TCGA dataset analysis (P<0.05 to P<0.001). |

Table 2: Effects of PIM2 Inhibition or Knockdown

| Tumor Type | Model System | Treatment/Method | Quantitative Effect | Reference |

| Prostate Cancer | DU-145 Cells | siRNA knockdown of PIM2 | Apoptosis increased from 0.89% to 7.6% (P=0.000). | |

| Lung Cancer | Cell Lines | SMI-16a (inhibitor) | Inhibited proliferation and promoted apoptosis. | |

| Hepatoblastoma | Mouse Xenograft | AZD1208 (inhibitor) | ~57% tumor regression. | |

| Colorectal Cancer | HCT116 Cells | shRNA knockdown of PIM2 | ATP production reduced by 12.7%. | |

| Breast Cancer | Mouse Xenograft | JP11646 (inhibitor) | Significant inhibition of tumor growth. | |

| Triple-Negative Breast Cancer | MMTV-PyMT Mouse Model | Genetic deletion of PIM2 | Significantly inhibited tumor growth and reduced lung metastasis. | |

| Multiple Solid Tumors | Xenograft Models | JP11646 (inhibitor) | Significant anticancer efficacy in breast, liver, pancreas, and NSCLC models. |

Experimental Protocols & Workflows

Studying PIM2 function and evaluating inhibitors requires a range of molecular and cellular biology techniques. Below are outlines of key experimental protocols.

PIM2 Kinase Activity Assay (ADP-Glo™ Format)

This protocol measures the kinase activity of purified PIM2 by quantifying the amount of ADP produced during the phosphorylation reaction.

1. Reagents and Materials:

-

Recombinant active PIM2 enzyme.

-

PIM2 substrate (e.g., S6Ktide).

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).

-

ATP solution.

-

Test compounds (inhibitors) dissolved in DMSO.

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).

-

384-well white assay plates.

-

Luminometer.

2. Procedure:

-

Reaction Setup: In a 384-well plate, add 1 µL of test compound or DMSO vehicle (5% final concentration).

-

Enzyme Addition: Add 2 µL of PIM2 enzyme diluted in kinase buffer.

-

Initiate Reaction: Add 2 µL of a substrate/ATP mixture (e.g., final concentration of 5 µM ATP and 0.2 µg/µL substrate).

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to convert the ADP generated by PIM2 into ATP, and simultaneously catalyze a luciferase reaction to produce light. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the PIM2 kinase activity.

Western Blot for PIM2 and Substrate Phosphorylation

This protocol is used to detect the levels of total PIM2 protein and the phosphorylation status of its downstream targets in cell lysates.

1. Reagents and Materials:

-

Cell lines of interest treated with inhibitors or transfected with siRNA.

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-PIM2, anti-phospho-BAD (Ser112), anti-phospho-4E-BP1 (Thr37/46), anti-cleaved PARP).

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

2. Procedure:

-

Cell Lysis: Harvest cells and lyse on ice in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) and resolve by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply ECL substrate and visualize the protein bands using a chemiluminescence imager. Analyze band intensity relative to a loading control (e.g., β-actin or GAPDH).

Caption: Workflow for preclinical evaluation of a PIM2 inhibitor.

Conclusion and Future Directions

PIM2 is a bona fide oncogene that plays a multifaceted role in the progression of numerous solid tumors by promoting cell survival, proliferation, and metabolic reprogramming. Its frequent overexpression and association with poor clinical outcomes underscore its importance as a high-value therapeutic target. Preclinical studies with PIM2 inhibitors, such as JP11646, have shown promising results, demonstrating significant anti-tumor efficacy by inducing proteasome-dependent PIM2 degradation and subsequent apoptosis.

Future research should focus on elucidating the mechanisms of resistance to PIM2 inhibition and identifying rational combination therapies. Given PIM2's role in modulating the mTORC1, MYC, and immune checkpoint pathways, combining PIM2 inhibitors with mTOR inhibitors, BET inhibitors, or immune checkpoint blockers may offer synergistic anti-tumor effects. Furthermore, the development of predictive biomarkers to identify patient populations most likely to respond to PIM2-targeted therapies will be crucial for the successful clinical translation of these promising agents.

References

- 1. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. Pim-2 upregulation: biological implications associated with disease progression and perinueral invasion in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

PIM2 Signaling Crosstalk: A Technical Guide for Researchers

The Proviral Integration site for Moloney murine leukemia virus 2 (PIM2) is a constitutively active serine/threonine kinase that has emerged as a critical node in various signaling networks controlling cell growth, proliferation, apoptosis, and metabolism.[1] Overexpressed in numerous hematological malignancies and solid tumors, PIM2 is a key therapeutic target.[2][3] This technical guide provides an in-depth exploration of the intricate interactions of PIM2 with other major signaling pathways, offering insights for researchers and drug development professionals.

PIM2 and the JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary regulator of PIM2 expression.[2][4] Cytokines and growth factors, upon binding to their receptors, activate JAKs, which in turn phosphorylate STAT proteins. Activated STATs dimerize, translocate to the nucleus, and bind to the promoter regions of target genes, including PIM2.

Key Interactions:

-

Transcriptional Upregulation: STAT3 and STAT5 are major transcription factors that directly bind to the PIM2 promoter to drive its expression. This link is crucial in cancers where JAK/STAT signaling is constitutively active.

-

Feedback Loops: A positive feedback loop has been identified where PIM2 can enhance STAT3 activation, thereby sustaining its own expression. Conversely, PIM kinases have been implicated in a negative feedback loop by activating Suppressors of Cytokine Signaling (SOCS) proteins, which can inhibit JAK/STAT signaling.

PIM2 Interaction with the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and it exhibits significant crosstalk with PIM2 signaling. PIM2 can phosphorylate several components of this pathway, often acting in parallel or independently of AKT to promote cell survival and proliferation.

Key Interactions:

-

mTORC1 Regulation: PIM2 can phosphorylate the Tuberous Sclerosis Complex 2 (TSC2) protein, a negative regulator of mTORC1, leading to mTORC1 activation. This promotes protein synthesis and cell growth.

-

4E-BP1 Phosphorylation: PIM2 directly phosphorylates the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). This phosphorylation causes the dissociation of 4E-BP1 from eIF4E, allowing for cap-dependent translation of oncogenic proteins like c-Myc. This action can occur independently of mTORC1.

-

BAD Phosphorylation: Both PIM2 and AKT can phosphorylate the pro-apoptotic protein BAD at Ser112. Phosphorylation of BAD prevents it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting cell survival.

PIM2 and the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. PIM2 has been shown to be both an upstream regulator and a downstream effector of NF-κB signaling.

Key Interactions:

-

NF-κB Activation by PIM2: PIM2 can activate the NF-κB pathway by phosphorylating the kinase Cot (MAP3K8), which leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for degradation and allowing NF-κB to translocate to the nucleus and activate target gene expression.

-

Transcriptional Regulation of PIM2 by NF-κB: The PIM2 gene promoter contains binding sites for NF-κB, and its expression can be induced by NF-κB activation, creating a potential positive feedback loop.

-

XIAP-mediated NF-κB activation: PIM2 can regulate the X-linked inhibitor of apoptosis protein (XIAP), which in turn can activate the NF-κB pathway, contributing to cell migration and suppression of apoptosis in lung adenocarcinoma.

PIM2 in Cell Cycle and Apoptosis Regulation

PIM2 plays a dual role in cell cycle progression and apoptosis, primarily through the phosphorylation of key regulatory proteins.

Key Interactions:

-

Cell Cycle Progression: PIM2 can phosphorylate and inactivate the cell cycle inhibitors p21Cip1/WAF1 and p27Kip1, thereby promoting progression through the G1/S checkpoint. Downregulation of PIM2 has been shown to cause cell cycle arrest in the G0/G1 phase.

-

Apoptosis Inhibition: As mentioned earlier, PIM2 phosphorylates and inactivates the pro-apoptotic protein BAD. This is a major mechanism by which PIM2 promotes cell survival.

-

c-Myc Stabilization: PIM2 phosphorylates the oncoprotein c-Myc at Ser329, which stabilizes the c-Myc protein and enhances its transcriptional activity, further driving cell proliferation.

-

Context-Dependent Pro-Apoptotic Role: Interestingly, under certain conditions, overexpression of the 34 kDa isoform of PIM2 has been shown to induce G1 arrest and apoptosis in a p73-dependent manner. This suggests a complex, context-dependent role for PIM2 in cell fate decisions.

PIM2 and the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. While direct phosphorylation of MAPK pathway components by PIM2 is less characterized, there is evidence of crosstalk.

Key Interactions:

-

Reciprocal Regulation: In some contexts, inhibition of the mTOR pathway by PIM2 inhibitors like SMI-4a can lead to the upregulation of the MAPK pathway, suggesting a reciprocal relationship between these signaling networks.

-

Upstream Regulation: The MAPK pathway can be activated by various upstream signals that also activate pathways leading to PIM2 expression, suggesting parallel activation rather than a direct linear relationship.

Quantitative Data on PIM2 Interactions

While the functional consequences of PIM2-mediated phosphorylation are well-documented, specific quantitative data such as binding affinities (Kd) and enzyme kinetics (Km, kcat) are not extensively reported in the literature for all interactions. The following table summarizes known interacting partners and the qualitative nature of their interaction with PIM2.

| Interacting Protein | Cellular Process | Nature of Interaction | Downstream Effect of Interaction |

| STAT3/STAT5 | Gene Expression | Transcriptional Regulation | Upregulation of PIM2 expression |

| BAD | Apoptosis | Phosphorylation (Ser112) | Inhibition of apoptosis |

| 4E-BP1 | Protein Translation | Phosphorylation | Promotes cap-dependent translation |

| c-Myc | Cell Proliferation | Phosphorylation (Ser329) | Increased protein stability and activity |

| TSC2 | Cell Growth (mTORC1) | Phosphorylation | Activation of mTORC1 signaling |

| p21Cip1/WAF1 | Cell Cycle | Phosphorylation | Inactivation, promoting G1/S transition |

| p27Kip1 | Cell Cycle | Phosphorylation | Inactivation, promoting G1/S transition |

| Cot (MAP3K8) | NF-κB Signaling | Phosphorylation | Activation of the NF-κB pathway |

| XIAP | Apoptosis, NF-κB | Regulation | Activation of NF-κB, inhibition of apoptosis |

| HK2 | Metabolism | Interaction & Phosphorylation | Promotion of glycolysis |

| PKM2 | Metabolism | Interaction & Phosphorylation | Promotion of glycolysis |

| HSF1 | Stress Response | Interaction & Phosphorylation | Increased protein stability |

| FOXP3 | Immune Regulation | Interaction & Phosphorylation | Modulation of Treg function |

Experimental Protocols

Studying the interaction of PIM2 with other signaling pathways involves a variety of molecular and cellular biology techniques. Below are overviews of key experimental protocols.

Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

Co-IP is used to determine if PIM2 physically interacts with a putative binding partner in a cellular context.

Methodology Overview:

-

Cell Lysis: Cells are lysed under non-denaturing conditions to maintain protein-protein interactions. Lysis buffers typically contain mild detergents (e.g., NP-40 or Triton X-100) and protease/phosphatase inhibitors.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific to PIM2. This antibody-PIM2 complex is then captured on Protein A/G-conjugated beads.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The PIM2 protein and its interacting partners are eluted from the beads, often by boiling in SDS-PAGE sample buffer.

-

Detection: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the putative interacting protein.

In Vitro Kinase Assay

This assay is used to determine if a protein is a direct substrate of PIM2 and to quantify the kinase activity.

Methodology Overview (Radiometric):

-

Reaction Setup: A reaction mixture is prepared containing recombinant active PIM2 kinase, the purified substrate protein, kinase assay buffer (containing MgCl2), and ATP, including radioactively labeled [γ-32P]ATP.

-

Incubation: The reaction is incubated at 30°C for a defined period (e.g., 15-30 minutes) to allow for phosphorylation.

-

Reaction Termination: The reaction is stopped, for example, by adding SDS-PAGE sample buffer.

-

Detection of Phosphorylation: The reaction products are separated by SDS-PAGE. The gel is dried and exposed to autoradiography film or a phosphorimager screen to detect the incorporation of 32P into the substrate protein.

-

Quantification: The intensity of the radioactive signal on the substrate band is proportional to the kinase activity.

Luminescence-based assays are also common, which measure the depletion of ATP or the production of ADP, providing a non-radioactive method to quantify kinase activity.

Conclusion

PIM2 is a multifaceted kinase that is deeply integrated into the core signaling pathways governing cancer cell biology. Its intricate crosstalk with the JAK/STAT, PI3K/AKT/mTOR, and NF-κB pathways underscores its significance as a therapeutic target. A thorough understanding of these interactions, facilitated by the experimental approaches outlined in this guide, is paramount for the development of effective PIM2-targeted therapies and for elucidating the complex signaling landscape of cancer.

References

- 1. PIM2 promotes hepatocellular carcinoma tumorigenesis and progression through activating NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein kinase PIM2: A simple PIM family kinase with complex functions in cancer metabolism and therapeutics [jcancer.org]

- 4. apexbt.com [apexbt.com]

PIM2 Post-Translational Modifications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIM2 (Proviral Integration site for Moloney murine leukemia virus 2) is a constitutively active serine/threonine kinase that plays a critical role in cell survival, proliferation, and apoptosis. Its activity and stability are intricately regulated by a variety of post-translational modifications (PTMs), making it a key area of investigation for therapeutic intervention, particularly in oncology. This technical guide provides a comprehensive overview of the current understanding of PIM2 PTMs, focusing on phosphorylation and ubiquitination. It is designed to be a valuable resource for researchers actively engaged in studying PIM2 biology and for professionals involved in the development of novel therapeutics targeting this kinase.

Phosphorylation of PIM2 and its Substrates

Phosphorylation is a key mechanism regulating PIM2 function, influencing its stability and its ability to modulate the activity of downstream effector proteins. PIM2 itself undergoes autophosphorylation, and it phosphorylates a wide range of substrates involved in critical cellular processes.

PIM2 Substrate Phosphorylation

PIM2 phosphorylates a multitude of downstream targets, thereby regulating their activity, stability, and subcellular localization. A consensus phosphorylation sequence for PIM kinases has been identified as RXRHXS. Key substrates and their phosphorylation sites are summarized in the table below.

| Substrate | Phosphorylation Site(s) | Functional Consequence |

| TSC2 | Ser-1798 | Relieves the suppression of TSC2 on mTOR-C1, promoting cell proliferation. |

| 4E-BP1 | Thr-37, Thr-46, Ser-65 | Promotes cap-dependent translation and cell survival. |

| BAD | Ser-112 | Promotes cell survival by inhibiting apoptosis. |

| p21 | Thr-145 | Increases p21 stability and nuclear localization, potentially leading to cell cycle arrest. |

| p27 | Not specified | Reduces p27 stability and promotes its nuclear localization, leading to reduced cell proliferation. |

| c-MYC | Ser-329 | Stabilizes c-MYC and enhances its transforming activity. |

| FOXP3 | Not specified | Phosphorylates FOXP3 in Treg cells, enhancing their suppressive function. |

| HK2 | Thr-473 | Regulates HK2 protein stability and promotes glycolysis. |

| AMPKα1 | Thr-467 | Decreases AMPKα1 kinase activity, promoting aerobic glycolysis and tumor growth. |

| HSF1 | Thr-120 | Regulates HSF1 protein stability. |

| eIF4B | Not specified | Promotes tumorigenesis. |

| PKM2 | Thr-454 | Increases PKM2 protein levels and promotes glycolysis. |

| PFKFB3 | Ser-478 | Stabilizes PFKFB3 and promotes glycolysis and paclitaxel resistance. |

| PFKFB4 | Not specified | Promotes anaerobic glycolysis and cell proliferation. |

PIM2 Autophosphorylation

PIM2 is known to undergo autophosphorylation, which is a common feature of many kinases and often plays a role in regulating their own activity. However, specific autophosphorylation sites on PIM2 and their precise functional consequences are not as well-characterized as its substrate phosphorylation. Mass spectrometry-based approaches are crucial for identifying these sites.

Ubiquitination and PIM2 Stability

The regulation of PIM2 protein levels is critical for its cellular function and is primarily controlled through proteolytic degradation. Both ubiquitin-dependent and -independent pathways have been implicated in the degradation of PIM2, with the cellular context, particularly oxygen availability, appearing to be a key determinant of the dominant pathway.

Ubiquitin-Independent Degradation

Under normoxic conditions, PIM2 is a very unstable protein with a short half-life. Studies have shown that PIM2 can be directly degraded by the 20S proteasome in a ubiquitin-independent manner. This rapid turnover is a key mechanism for controlling PIM2 levels in the cell.

Ubiquitin-Dependent Degradation and the Role of USP28

In contrast to normoxic conditions, under hypoxia, PIM2 stability is increased. This stabilization is mediated by a ubiquitin-dependent mechanism that is regulated by the deubiquitinase (DUB) USP28. USP28 interacts with and deubiquitinates PIM2, thereby protecting it from proteasomal degradation. This leads to an accumulation of PIM2 protein in hypoxic environments, which can contribute to tumor progression. While the E3 ubiquitin ligase responsible for PIM2 ubiquitination has not yet been definitively identified, this remains an active area of research.

Quantitative Data on PIM2 Stability

| PIM2 Isoform | Half-life (in transformed hematopoietic cells) |

| Isoform 1 (longer) | ~ 1 hour |

| Isoform 2 | ~ 9 minutes |

| Isoform 3 | ~ 16 minutes |

Data from

SUMOylation of PIM2